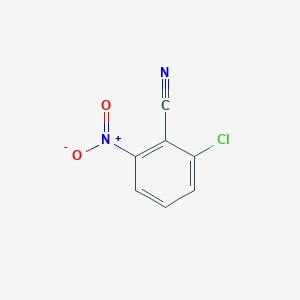

2-Chloro-6-nitrobenzonitrile

Descripción

Utilization of 2,3-Dichloronitrobenzene (B165493) as a Precursor

The primary starting material for the synthesis of 2-Chloro-6-nitrobenzonitrile is 2,3-Dichloronitrobenzene. google.com This precursor is subjected to a nucleophilic aromatic substitution reaction where a cyanide ion displaces one of the chlorine atoms. The nitro group (NO2) and the chlorine atoms on the benzene (B151609) ring play a crucial role in the regioselectivity of this reaction, directing the incoming cyanide group to the desired position. The synthesis is a conventional cyanide exchange process. google.com

Role of Metal Cyanides and Aprotic Amides

The conversion of 2,3-Dichloronitrobenzene to this compound is facilitated by the use of metal cyanides in the presence of an aprotic amide solvent. google.com

Metal Cyanides: Alkali cyanides, such as sodium cyanide (NaCN), are commonly employed as the source of the cyanide nucleophile. google.com In many procedures, a copper(I) salt, such as cuprous chloride (CuCl) or cuprous cyanide (CuCN), is used as a catalyst. google.com The presence of copper salts is crucial for achieving high yields and facilitating the displacement of the chlorine atom. Some processes may also incorporate a cupric salt. google.com

Aprotic Amides: The reaction is typically carried out in a high-boiling aprotic amide solvent. N,N-dimethylformamide (DMF) is a frequently cited example. google.com These solvents are effective at solvating the metal cyanide and facilitating the nucleophilic attack on the aromatic ring. The reaction is generally conducted at elevated temperatures, often in the range of 100 to 200°C, for several hours to ensure complete conversion. google.com

| Reactant | Role in Synthesis | Common Examples |

| 2,3-Dichloronitrobenzene | Precursor | N/A |

| Metal Cyanide | Cyanide Source | Sodium Cyanide (NaCN), Cuprous Cyanide (CuCN) |

| Copper Salt | Catalyst | Cuprous Chloride (CuCl) |

| Aprotic Amide | Solvent | N,N-Dimethylformamide (DMF) |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-6-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLCARBDIRRRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215953 | |

| Record name | 6-Chloro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-07-1 | |

| Record name | 2-Chloro-6-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6575-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-nitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-6-nitrobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQR38S559T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Catalytic Approaches in Nitrile Synthesis

The use of a copper(I) catalyst is a well-established method for the synthesis of benzonitriles from halonitrobenzenes. google.com This catalytic approach, often referred to as the Rosenmund-von Braun reaction, is particularly effective for this transformation. The catalyst, typically cuprous cyanide or cuprous chloride, facilitates the nucleophilic substitution of the halogen with the cyanide group. google.com The reaction can also be performed in the presence of nitrogenous compounds like pyridine. google.com

Process Optimization and Scalability Considerations

Nucleophilic Aromatic Substitution Reactions

This compound is an activated substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity stems from the decreased electron density of the aromatic ring caused by the potent electron-withdrawing effects of the ortho-nitro and para-cyano groups relative to the chlorine atom. researchgate.netnih.gov In SNAr mechanisms, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before expelling a leaving group. researchgate.net For this compound, both the chloro and nitro groups can potentially act as leaving groups.

The nitro group (-NO₂) is a powerful electron-withdrawing group that strongly activates the ring for nucleophilic attack. While halogens are common leaving groups, the nitro group can also be displaced by various nucleophiles in a class of reactions known as ipso-substitution or denitration. The high reactivity of the nitro group as a nucleofuge (leaving group) has been utilized in several synthetic transformations.

The direct displacement of a nitro group by a trifluoromethyl (CF₃) group, or trifluoromethyldenitration, on the this compound substrate is not extensively documented in scientific literature. General methods for the trifluoromethylation of aromatic compounds often proceed via radical mechanisms. researchgate.netwikipedia.org These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from reagents like trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate (CF₃SO₂Na), which then attacks the aromatic ring. wikipedia.org While radical C-H trifluoromethylation of arenes is a known process, the specific radical-mediated substitution of the nitro group on this compound remains a specialized area with limited published data.

Fluorodenitration, the substitution of a nitro group with a fluorine atom, is a valuable transformation in the synthesis of fluorinated aromatic compounds. Research has shown that this compound can undergo fluorodenitration. For instance, the use of tetramethylammonium (B1211777) fluoride (B91410) has been reported to facilitate this transformation, highlighting a pathway to introduce fluorine atoms into this particular aromatic system. This reaction is significant for creating fluorinated compounds that may possess enhanced biological activity.

A significant and well-documented reaction of this compound is denitrochlorination, where the nitro group is displaced by a chlorine atom to yield 2,6-dichlorobenzonitrile. nih.govgoogle.comsigmaaldrich.com This conversion is a key step in the synthesis of this widely used herbicide. nih.gov This transformation can be achieved through different chlorinating agents and conditions.

The treatment of this compound with chlorine gas (Cl₂) at elevated temperatures is a common industrial method to produce 2,6-dichlorobenzonitrile. wikipedia.orgsigmaaldrich.com The reaction can be carried out with or without a solvent. researchgate.net When performed without a solvent, the process involves bubbling chlorine gas through the molten substrate. researchgate.net This process is often conducted at temperatures ranging from 155°C to 205°C. sigmaaldrich.com

Table 1: Reaction Conditions for Chlorine Gas Mediated Denitrochlorination

| Substrate | Reagent | Temperature | Solvent | Molar Ratio (Substrate:Cl₂) | Yield | Reference |

| This compound | Chlorine Gas | 150-200°C | None | 1:1 to 1:5 | - | researchgate.net |

| This compound | Chlorine Gas | ~200°C | Not Specified | Not Specified | - | google.com |

| This compound | Chlorine Gas | 155-205°C | None / Solvent | 1:2 to 1:4 | High | sigmaaldrich.com |

An alternative to using highly toxic and corrosive chlorine gas is the use of metal halides to effect the denitrochlorination. wikipedia.org Lithium chloride (LiCl), either alone or in combination with a Lewis acid like anhydrous aluminum chloride (AlCl₃), has been shown to effectively replace the nitro group with chlorine in an aprotic solvent. wikipedia.org The reaction is typically performed at high temperatures, with common solvents including N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone. wikipedia.org The use of these reagents can offer a less hazardous route to 2,6-dichlorobenzonitrile. wikipedia.org

Table 2: Denitrochlorination using Lithium Chloride and Aluminum Chloride

| Substrate | Reagents | Solvent | Temperature | Time | Conversion | Yield of 2,6-dichlorobenzonitrile | Reference |

| This compound | LiCl, AlCl₃ | N-methyl-2-pyrrolidone, Toluene | 180°C | 8 hours | 98.0% | 87.3% | wikipedia.org |

| This compound | LiCl, AlCl₃ | N,N-dimethylformamide | ~165°C (reflux) | 3-6 hours | - | 91.9% | wikipedia.org |

| This compound | LiCl | N,N-dimethylformamide | 169-170°C | 2 hours | 40.4% | - | wikipedia.org |

Halogenation (Denitrochlorination)

Reactivity of the Nitrile Group

The nitrile, or cyano (-C≡N), group in this compound is a versatile functional group. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles in a manner analogous to a carbonyl group. nih.govnih.gov

Trifluoromethyldecyanation Mechanisms

Trifluoromethyldecyanation is a reaction where a cyano group is replaced by a trifluoromethyl (-CF3) group. While specific examples detailing this transformation on this compound are not prevalent in the surveyed literature, the general mechanisms for such reactions on aryl nitriles often involve photoredox catalysis or the use of specialized electrophilic trifluoromethylating agents. nih.gov

These reactions can proceed through a radical mechanism. A photoredox catalyst, upon excitation by visible light, can initiate a single electron transfer (SET) process. nih.govyoutube.com In an oxidative quenching pathway, the excited catalyst donates an electron to a trifluoromethyl source, such as trifluoroiodomethane (CF3I) or a Togni nih.govenamine.netwikipedia.orgsigmaaldrich.comnih.gov or Umemoto reagent, nih.govtcichemicals.comrsc.orgnih.govsigmaaldrich.com to generate a trifluoromethyl radical (•CF3). This highly reactive radical can then attack the aromatic ring, leading to the eventual displacement of the nitrile group. The catalytic cycle is completed through subsequent electron transfer steps. nih.gov

Other Cyano Group Transformations

The nitrile group can undergo several other important transformations, highlighting its utility as a synthetic intermediate.

Hydrolysis: Under acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This reaction proceeds through an amide intermediate. nih.govnih.gov

Reduction: The nitrile group can be reduced to a primary amine (-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4). nih.gov This reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. nih.gov

Reaction with Organometallic Reagents: Grignard reagents can attack the electrophilic carbon of the nitrile to form an imine salt, which can then be hydrolyzed to produce a ketone. nih.govnih.gov

Reactivity of the Chlorine Substituent

The chlorine atom on the this compound ring is subject to nucleophilic aromatic substitution. The presence of the electron-withdrawing nitro and cyano groups activates the ring towards such attacks, allowing the chlorine to be displaced by various nucleophiles. enamine.net For instance, it can be substituted by methoxide (B1231860) or thiolate ions in polar solvents. enamine.net In one patented process, the related compound 2-chloro-6-nitrotoluene (B1664060) is a precursor which is eventually converted to this compound. This product is then further transformed into 2,6-dichlorobenzonitrile by reacting it with hydrogen chloride at high temperatures, a reaction where the nitro group, rather than the original chlorine, is replaced. sigmaaldrich.com

Reduction Reactions of the Nitro Group

The reduction of the nitro group (-NO2) is one of the most significant reactions of nitroarenes, providing a primary route to aromatic amines. nih.gov

Formation of Amino Benzonitrile (B105546) Intermediates

The nitro group of this compound can be selectively reduced to an amino group (-NH2) to form the important intermediate, 2-Amino-6-chlorobenzonitrile. enamine.net This transformation can be achieved using various reducing agents. enamine.net

A particularly effective method for this selective reduction in the presence of a sensitive group like a nitrile is the use of tin(II) chloride dihydrate (SnCl2·2H2O) in a solvent like ethanol. nih.gov This method is noted for its chemoselectivity, leaving other reducible groups such as nitriles, esters, and halogens unaffected. nih.gov

Interactive Table: Reduction of this compound

| Reagent/Catalyst | Product | Notes | Citation |

| Hydrogen gas (H2) / Palladium on carbon (Pd/C) | 2-Amino-6-chlorobenzonitrile | Common catalytic hydrogenation method. | enamine.net |

| Tin(II) chloride dihydrate (SnCl2·2H2O) | 2-Amino-6-chlorobenzonitrile | Highly chemoselective; does not reduce the nitrile group. | nih.gov |

| Iron (Fe) in acidic media | 2-Amino-6-chlorobenzonitrile | A classical method for nitro group reduction. | youtube.com |

| Zinc (Zn) or Magnesium (Mg) / Hydrazine glyoxylate | Corresponding amine | Selective and rapid reduction at room temperature. | wikipedia.org |

Catalytic Hydrogenation Studies on Nitroarenes (Comparative Analysis)

The catalytic hydrogenation of nitroarenes is a widely studied and industrially important reaction. nih.govrsc.org A comparative analysis reveals a range of catalysts with varying activities and selectivities.

Traditionally, precious metal catalysts such as palladium on carbon (Pd/C) and platinum(IV) oxide (PtO2), as well as Raney nickel, have been employed. youtube.comsigmaaldrich.comrsc.org While effective, these catalysts can be expensive and sometimes suffer from low chemoselectivity. rsc.org

Recent research has focused on developing more economical and selective catalysts. For instance, manganese-based homogeneous catalysts have been developed that can hydrogenate nitroarenes under mild conditions with high yields and excellent tolerance for other functional groups. rsc.org Studies have also compared the performance of different catalyst supports, showing that materials like cyclodextrin (B1172386) nanosponge-alginate composites can enhance catalytic activity for the hydrogenation of nitroarenes in aqueous media. tcichemicals.com The choice of catalyst is crucial, as some, like Pd/C, can also reduce other functional groups, whereas others offer greater chemoselectivity for the nitro group. nih.gov

Interactive Table: Comparative Analysis of Catalysts for Nitroarene Hydrogenation

| Catalyst System | Substrate Example | Key Findings | Citation |

| Pd/Alg-CDNS, Pd/CDNS, Pd/Alg | Nitrobenzene (B124822), 1-Nitronaphthalene | The composite Pd/Alg-CDNS showed the highest activity. The cyclodextrin nanosponge (CDNS) can act as a phase transfer agent. | tcichemicals.com |

| Manganese Pincer Complex (Mn-1) | Various substituted nitroarenes | Air- and moisture-stable catalyst; proceeds under mild conditions with high yields and chemoselectivity. | rsc.org |

| Pd/C, Raney-Ni | General nitroarenes | Commonly used but can be expensive and suffer from low chemoselectivity. | rsc.org |

| SnCl2·2H2O | p-Nitrobenzoic acid | Excellent chemoselectivity, leaving other reducible groups (ester, cyano, halogen) unaffected. | nih.gov |

Electrophilic Aromatic Substitution Potentials

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The feasibility of such reactions is heavily influenced by the electronic nature of the substituents already present on the benzene (B151609) ring. Substituents are broadly classified as either activating groups (electron-donating), which increase the ring's nucleophilicity and direct incoming electrophiles to the ortho and para positions, or deactivating groups (electron-withdrawing), which decrease the ring's nucleophilicity and typically direct incoming electrophiles to the meta position. youtube.commasterorganicchemistry.com

The structure of this compound contains three substituents on the aromatic ring: a chloro group (-Cl), a nitro group (-NO₂), and a cyano group (-CN). All three of these are potent electron-withdrawing groups, and therefore, are strongly deactivating towards electrophilic attack.

Nitro Group (-NO₂): One of the most powerful deactivating groups due to both strong inductive and resonance effects.

Cyano Group (-CN): Also strongly deactivating through induction and resonance.

Chloro Group (-Cl): Deactivating via its inductive effect, which outweighs its weak resonance donation.

The cumulative effect of these three deactivating groups renders the benzene ring in this compound extremely electron-deficient and thus highly unreactive towards common electrophilic aromatic substitution reactions. masterorganicchemistry.com Conditions required to force an EAS reaction would likely be exceptionally harsh, leading to potential decomposition or alternative reaction pathways. Consequently, the primary utility of this compound in synthesis is not as a substrate for electrophilic substitution, but rather for transformations involving its existing functional groups, particularly through nucleophilic substitution or reactions at the nitrile group.

Cyclization and Condensation Reactions for Complex Architectures

While the electron-deficient nature of the aromatic ring in this compound hinders electrophilic substitution, the potent electron-withdrawing character of the nitro and chloro groups significantly activates the cyano (nitrile) group for nucleophilic attack. This enhanced reactivity is harnessed in cyclization and condensation reactions to construct complex heterocyclic architectures, which are valuable scaffolds in medicinal chemistry and materials science.

Research has demonstrated that this compound can serve as a precursor for building fused heterocyclic systems. These transformations often proceed by leveraging the electrophilicity of the nitrile carbon, which is enhanced by the adjacent electron-withdrawing substituents.

Cyclization Reactions: The intramolecular or intermolecular reaction of the nitrile group can lead to the formation of new rings. A notable example is the cyclization of this compound in the presence of a strong acid catalyst.

| Reaction Type | Reagent | Conditions | Product Class | Yield | Reference |

| Cyclization | Polyphosphoric Acid (PPA) | 150–170 °C | Chloro-substituted Pyrimidinediones | 66% |

In this process, the nitrile group undergoes a reaction cascade in polyphosphoric acid at elevated temperatures to yield chloro-substituted pyrimidinediones. Temperatures exceeding 170 °C may promote isomerization to form 3-chloro derivatives.

Condensation Reactions: this compound can also participate in condensation reactions with other molecules to build more complex structures. Its reaction with aldehydes, for instance, provides a pathway to dihydro-pyrimidinone derivatives.

| Reaction Type | Reagent | Product Class | Yield | Reference |

| Condensation | Benzaldehyde | Dihydro-pyrimidinones | 76% |

These resulting dihydro-pyrimidinone structures are themselves versatile intermediates that can be subjected to further functionalization, such as alkylation with reagents like methyl iodide, to generate a library of bioactive intermediates. These reactions highlight the utility of this compound as a building block in synthetic strategies that rely on the reactivity of the nitrile functional group rather than the aromatic ring itself.

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Dihalogenated Benzonitriles

A significant application of 2-Chloro-6-nitrobenzonitrile is its role as a key intermediate in the production of dihalogenated benzonitriles, most notably 2,6-Dichlorobenzonitrile (B3417380).

The conversion of this compound to 2,6-Dichlorobenzonitrile is a critical industrial process. This transformation involves the substitution of the nitro group with a chlorine atom. Several methods have been developed to achieve this conversion with high efficiency and purity.

One prominent industrial method is the direct de-nitrochlorination using chlorine gas. google.com This process is often carried out at elevated temperatures, typically in the range of 100-200°C, for a duration of 5 to 15 hours. google.com A key advantage of this method is that it can be performed without a solvent, which simplifies the process and reduces industrial waste. google.com The reaction can achieve high yields of at least 80% and a purity of at least 99%. google.com The process provides enhanced control over the formation of by-products such as 1,2,3-trichlorobenzene (B84244) and 2,6-dichlorobenzamide (B151250). google.com

Another established synthetic route involves the use of lithium chloride. googleapis.com This method treats this compound with lithium chloride, sometimes in combination with anhydrous aluminum chloride, in an aprotic solvent like N,N-dimethylformamide or N-methyl-2-pyrrolidone. googleapis.com Reactions are typically run at high temperatures, for instance, refluxing at 169-170°C for several hours. googleapis.com This approach has demonstrated high conversion rates of this compound, reaching up to 98.0%, with yields of 2,6-Dichlorobenzonitrile around 85.5% to 87.3%. googleapis.com

A more traditional, multi-step approach involves first reducing the nitro group of this compound to form 2-amino-6-chlorobenzonitrile. google.com This intermediate is then subjected to a Sandmeyer reaction to replace the amino group with a chloro group, yielding the final 2,6-Dichlorobenzonitrile product. googleapis.comgoogle.com However, this method is often considered more troublesome for industrial practice due to the multiple steps and the generation of significant waste. googleapis.com

Table 1: Comparative Analysis of Synthesis Methods for 2,6-Dichlorobenzonitrile

| Method | Reagents | Temperature | Duration | Yield | Key Features |

|---|---|---|---|---|---|

| De-nitrochlorination | Chlorine Gas | 150-200°C | 5-15 hours | ≥80% | Solvent-free process; high purity (≥99%). google.com |

| Lithium Chloride | LiCl (± AlCl₃) in aprotic solvent | 169-180°C | 2-8 hours | ~85-87% | High conversion rate (98%). googleapis.com |

| Sandmeyer Reaction | 1. Reduction (e.g., Fe/HCl) 2. Diazotization (NaNO₂/HCl) 3. CuCl | Step-dependent | Multi-step | Variable | Traditional multi-step process. googleapis.comgoogle.com |

The primary driver for the synthesis of 2,6-Dichlorobenzonitrile is its widespread use as the active ingredient in the herbicide known as Dichlobenil (B1670455). google.comwikipedia.org Dichlobenil is a potent pre-emergent herbicide used to control a wide range of annual and perennial weeds and grasses. wikipedia.orgepa.govnih.gov Its applications span both agricultural and non-agricultural sectors, including:

Agriculture: Used in orchards (apple, pear), berry fields (blackberry, raspberry, cranberry), vineyards, and nut plantations (filbert). epa.govnih.gov

Non-crop Areas: Applied for weed control around ornamentals, on rights-of-way, under asphalt, and in industrial sites. epa.govnih.gov

Specialty Uses: Employed to manage root growth in sewer systems. epa.gov

The herbicidal mechanism of action for Dichlobenil is the inhibition of cellulose (B213188) biosynthesis in plants. wikipedia.orgtargetmol.com By interfering with the production of cellulose, a vital component of plant cell walls, it effectively halts the growth of germinating seeds and young seedlings of both monocot and dicot species. wikipedia.org

Beyond its direct use as a herbicide, 2,6-Dichlorobenzonitrile also serves as a crucial intermediate in the synthesis of other agrochemicals. googleapis.com Its chemical structure allows for further modification to produce a new generation of more complex and selective herbicides and pesticides.

Building Block for Pharmaceutical Intermediates

The reactive nature of this compound makes it a valuable scaffold for the construction of complex heterocyclic systems that are of interest in medicinal chemistry.

Quinazolinone and its derivatives are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The synthesis of these scaffolds often involves the cyclization of substituted anthranilic acid or anthranilamide precursors.

While direct synthesis from this compound is not extensively documented, its structure provides a clear pathway for derivatization into the necessary precursors. The nitro group can be readily reduced to an amine, yielding 2-amino-6-chlorobenzonitrile. This intermediate, an ortho-amino benzonitrile (B105546), is a classic precursor for quinazoline (B50416) synthesis. For instance, reaction with isocyanates or isothiocyanates can lead to the formation of the quinazolinone ring system. Similarly, syntheses of quinazolinone-thiazole hybrids have been achieved starting from related nitro-aromatic compounds, which are first converted to primary amines before undergoing cyclization reactions. nih.gov The synthesis of various substituted quinazolinones has been successfully achieved by reacting substituted anthranilic acids with thionyl chloride and then ammonium (B1175870) thiocyanate, demonstrating a viable pathway for which this compound could be a precursor after hydrolysis and reduction. nih.gov

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising biological activity is chemically modified to improve its properties, such as potency, selectivity, and pharmacokinetics (ADMET - absorption, distribution, metabolism, excretion, and toxicity). preprints.org The goal is to refine the lead molecule into a preclinical candidate. preprints.org

This compound represents a potential starting scaffold for such optimization efforts. Its distinct functional groups offer multiple points for chemical modification:

The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in cyclization reactions to build more complex structures.

The chloro group can be substituted via nucleophilic aromatic substitution, allowing for the introduction of a wide variety of other functional groups.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid group in medicinal chemistry.

This inherent chemical versatility allows medicinal chemists to systematically alter the structure of this compound-derived compounds to explore the structure-activity relationship (SAR) and optimize for desired biological and pharmacological profiles. The process of lead optimization often involves iterative cycles of designing, synthesizing, and testing new analogues to enhance efficacy and reduce off-target effects. nih.gov

Role in Specialty Chemical Production

Beyond its well-defined roles in the agrochemical and pharmaceutical sectors, this compound is utilized in the broader production of specialty chemicals. Its utility as a chemical intermediate extends to the synthesis of various organic compounds. For example, it is a known precursor for 2-amino-6-chlorobenzonitrile, a compound that itself has applications in influencing plant growth and as a building block for other chemical syntheses. google.com The reactivity of its functional groups makes it a useful starting material for creating substituted benzonitriles and other aromatic compounds that may find use in the development of dyes, industrial preservatives, and other performance materials. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Use/Significance |

|---|---|---|

| This compound | C₇H₃ClN₂O₂ | Starting material, chemical intermediate. nih.gov |

| 2,6-Dichlorobenzonitrile | C₇H₃Cl₂N | Herbicide (Dichlobenil), agrochemical intermediate. wikipedia.orgnih.gov |

| 2,6-Dichlorobenzamide | C₇H₅Cl₂NO | Metabolite/by-product of Dichlobenil. google.com |

| 1,2,3-Trichlorobenzene | C₆H₃Cl₃ | Potential by-product in synthesis. google.com |

| 2-Amino-6-chlorobenzonitrile | C₇H₅ClN₂ | Intermediate for Sandmeyer reaction. google.com |

| Thionyl chloride | SOCl₂ | Reagent in quinazolinone synthesis. nih.gov |

| Ammonium thiocyanate | NH₄SCN | Reagent in quinazolinone synthesis. nih.gov |

| Lithium chloride | LiCl | Reagent for de-nitrochlorination. googleapis.com |

| Aluminum chloride | AlCl₃ | Catalyst/reagent for de-nitrochlorination. googleapis.com |

| N,N-Dimethylformamide | C₃H₇NO | Aprotic solvent. googleapis.com |

| N-Methyl-2-pyrrolidone | C₅H₉NO | Aprotic solvent. googleapis.com |

Contributions to Polymer Chemistry and Functional Materials

While not directly used as a monomer in polymerization reactions, this compound serves as a crucial starting material and intermediate in the synthesis of high-performance polymers and functional materials. Its chemical structure allows for facile conversion into various monomers and precursors that are subsequently used to build complex macromolecular architectures. The primary route for its application in polymer science involves its conversion to derivatives such as 2,6-dichlorobenzonitrile and other disubstituted benzonitriles, which then act as building blocks for a range of advanced materials.

The transformation of this compound into these versatile monomers is a key step that bridges its chemistry with polymer and materials science. For instance, its derivative, 2,6-dichlorobenzonitrile, is recognized as an intermediate in the synthesis of exceptional high-performance polymers. These polymers are valued for their superior thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in aerospace, automotive, and electronics industries.

One of the significant areas where derivatives of this compound contribute is in the synthesis of phthalocyanines . Phthalonitriles, which can be synthesized from benzonitrile precursors, undergo cyclotetramerization to form the characteristic phthalocyanine (B1677752) macrocycle. These organometallic compounds are renowned for their intense color and have been extensively used as dyes and pigments. Beyond their traditional applications, phthalocyanines are at the forefront of materials science research due to their unique electronic and photophysical properties. They are investigated for their potential in molecular electronics, nonlinear optics, and as catalysts. The synthesis often involves heating a phthalonitrile (B49051) derivative with a metal salt, leading to the formation of a metal-complexed phthalocyanine. nih.govgoogle.comrsc.org

Furthermore, the derivatives of this compound are instrumental in the production of high-performance thermoplastics like Poly(p-phenylene sulfide) (PPS) . This polymer is synthesized through the reaction of a dihalogenated aromatic compound with a sulfur source. dtic.mil The use of monomers derived from 2,6-disubstituted benzonitriles can influence the final properties of the PPS, such as its molecular weight, crystallinity, and solubility. epa.gov The resulting polymers are known for their excellent thermal and chemical resistance.

Another class of high-performance polymers, Polyether ether ketones (PEEK) , are also synthesized from dihalogenated aromatic precursors, often in reaction with bisphenols. nih.govpolysciences.com While direct use of this compound derivatives is not as common, the underlying principles of polyether synthesis open avenues for the incorporation of suitably functionalized benzonitrile monomers. This could lead to the development of novel PEEK-like materials with tailored properties, such as enhanced solubility or the ability to coordinate with metal ions for specific applications. nih.gov

The dinitrile functionality, which can be introduced via precursors like this compound, is also valuable in the creation of coordination polymers . For example, 2,6-pyridinedicarbonitrile, a related dinitrile, is used to construct complex three-dimensional networks with metal ions. mdpi.com These materials have potential applications in gas storage, separation, and catalysis. This suggests that other aromatic dinitriles derived from this compound could also be employed to create novel functional coordination polymers.

Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and determining the molecular structure of 2-Chloro-6-nitrobenzonitrile. The vibrational modes are influenced by the electronic effects of the chloro, nitro, and cyano substituents on the benzene (B151609) ring.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its specific functional groups. The spectrum is marked by the vibrations of the nitrile (C≡N), nitro (NO₂), and carbon-chlorine (C-Cl) groups, as well as the vibrations of the aromatic ring.

Key vibrational modes observed in the FTIR spectrum include:

C≡N Stretching: The nitrile group typically exhibits a strong, sharp absorption band in the region of 2220-2240 cm⁻¹. For this compound, this band is a prominent feature, confirming the presence of the cyano group. researchgate.net Electron-withdrawing groups like the nitro and chloro substituents can influence the exact wavenumber of this vibration. researchgate.net

NO₂ Stretching: The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric NO₂ stretching vibration is typically found in the 1500-1560 cm⁻¹ range, while the symmetric stretch appears in the 1335-1385 cm⁻¹ range. These bands are generally strong in intensity.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 700 and 800 cm⁻¹. The precise location can be influenced by coupling with other vibrational modes. researchgate.net

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. The aromatic ring C=C stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Raw spectral data for this compound is available in public databases, such as the one provided by Aldrich (FTIR spectrum). nih.gov

Raman Spectroscopy Studies

Raman spectroscopy provides complementary information to FTIR analysis. The selection rules for Raman scattering differ from those for IR absorption, often allowing for the observation of vibrations that are weak or absent in the FTIR spectrum.

In the Raman spectrum of this compound, the following features are notable:

The C≡N stretching vibration is also prominent in the Raman spectrum, often appearing with strong intensity due to the polarizability change during the vibration. researchgate.net

Symmetric vibrations, such as the symmetric stretch of the NO₂ group, often produce strong Raman bands.

The vibrations of the benzene ring and the C-Cl stretch are also observable. researchgate.net

A reference Raman spectrum for this compound is available from spectral databases. nih.gov

Normal Coordinate Analysis and Potential Energy Distribution (PED)

A complete understanding of the vibrational modes requires a Normal Coordinate Analysis (NCA). This computational method correlates the experimentally observed vibrational frequencies with specific molecular motions. The Potential Energy Distribution (PED) is calculated to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration.

Table 1: Typical Vibrational Mode Assignments for Chloro-Nitrobenzonitrile Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (FTIR/Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium / Medium |

| C≡N Stretch | 2220 - 2240 | Strong / Strong |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong / Medium |

| Symmetric NO₂ Stretch | 1335 - 1385 | Strong / Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong / Medium-Strong |

Note: This table is illustrative and based on data from related compounds. Exact values for this compound would require specific experimental and computational analysis.

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy provides insights into the electronic structure and transitions within the molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of this compound is characterized by absorption bands corresponding to electronic transitions within the molecule. These transitions are typically of the π → π* and n → π* type.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic compounds like this compound, these transitions are associated with the benzene ring and the C≡N and NO₂ groups, which are part of the conjugated system. They typically appear as strong absorption bands. For similar compounds like 2-amino-4-chlorobenzonitrile, these transitions are observed in the UV region. analis.com.my

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair electrons on the oxygen atoms of the nitro group, to a π* antibonding orbital. These transitions are generally weaker in intensity compared to π → π* transitions. analis.com.my

The solvent used can influence the position and intensity of these absorption bands.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To theoretically predict and interpret the electronic absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. researchgate.netnih.gov This method can calculate the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions.

For related molecules, TD-DFT calculations have been used to assign the observed absorption bands in the UV-Vis spectrum to specific electronic transitions. researchgate.net These calculations also provide information on the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO is a key parameter that relates to the electronic excitation properties of the molecule. nih.gov Such studies on similar molecules indicate that the electronic transitions often involve charge transfer from the chlorophenyl moiety to the nitro group. researchgate.netnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-5-nitrobenzonitrile (B92243) |

| 4-chloro-3-nitrobenzonitrile (B1361363) |

| 2-amino-4-chlorobenzonitrile |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) methods, are instrumental in predicting the molecular structure and reactivity of chemical compounds. While specific studies dedicated solely to 2-Chloro-6-nitrobenzonitrile are not extensively detailed in available literature, the principles of these methods are widely applied to similar aromatic compounds. researchgate.netresearchgate.net For instance, studies on related molecules like 2-chloro-6-methylbenzonitrile (B1583042) have demonstrated the utility of these computational approaches. researchgate.netresearchgate.net

Density Functional Theory (DFT) Studies on Geometric Parameters

Density Functional Theory is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a popular choice for predicting the geometric parameters, such as bond lengths and bond angles, of molecules. For aromatic compounds, DFT calculations, often using the B3LYP functional with various basis sets, provide optimized geometries that are in good agreement with experimental data where available. researchgate.netnih.gov In the case of this compound, DFT would be used to determine the precise lengths of the C-C bonds within the benzene (B151609) ring, the C-Cl bond, the C-N bonds of the nitrile and nitro groups, and the N-O bonds, as well as the angles between these bonds.

Table 1: Representative Geometric Parameters for Substituted Benzonitriles (Note: This table is illustrative of typical data obtained from DFT calculations for similar molecules, as specific data for this compound is not readily available in the cited literature.)

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-Cl | 1.74 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-CN | 1.45 | |

| C≡N | 1.15 | |

| C-NO2 | 1.48 | |

| N-O | 1.22 | |

| C-C-C (ring) | 118 - 121 | |

| C-C-Cl | 119 - 121 |

Ab Initio Hartree-Fock (HF) Calculations

Ab initio Hartree-Fock calculations are another fundamental method in computational chemistry for approximating the wave function and energy of a quantum many-body system in a stationary state. researchgate.netnih.gov While generally considered less accurate than DFT for many molecular properties due to the neglect of electron correlation, HF calculations provide a valuable baseline for understanding molecular structure. nih.gov For this compound, HF calculations would similarly yield optimized geometric parameters. Comparing HF and DFT results is a common practice to assess the impact of electron correlation on the predicted structure. nih.gov

Conformation Analysis

Conformation analysis of this compound would involve studying the rotation of the nitro (NO₂) and cyano (CN) groups relative to the benzene ring. Due to the presence of ortho substituents (chloro and nitro groups), steric hindrance may lead to a non-planar arrangement of the nitro group with respect to the aromatic ring to minimize repulsive interactions. Computational methods can calculate the potential energy surface as a function of the dihedral angles, identifying the most stable conformation (the one with the lowest energy). For similar substituted benzenes, it has been found that nitro groups can be twisted out of the plane of the ring.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity, and computational methods provide powerful tools to analyze it.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. libretexts.orgresearchgate.net For this compound, the electron-withdrawing nature of the nitro and cyano groups, as well as the chloro atom, would be expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO-LUMO gap would quantify its electrophilic character.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.net In this compound, the MEP map would be expected to show a significant region of negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, indicating these as sites for electrophilic interaction. researchgate.net Conversely, regions of positive potential would likely be associated with the hydrogen atoms on the benzene ring and the area around the carbon atom of the nitrile group.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the energetic barriers that govern reaction rates and product distributions.

Nucleophilic aromatic substitution (SNAr) is a key reaction class for compounds like this compound, where the electron-deficient aromatic ring is susceptible to attack by nucleophiles. The chlorine atom serves as a leaving group, activated by the ortho-nitro and cyano groups.

Transition state analysis for an SNAr reaction on this compound would involve modeling the approach of a nucleophile (e.g., a hydroxide (B78521) or alkoxide ion) to the carbon atom bearing the chlorine. This process typically proceeds through a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. Computational modeling can determine the geometry and energy of the transition states leading to and from this intermediate. The activation energy calculated for these transition states provides a theoretical prediction of the reaction rate. Such analyses for similar molecules often show that the presence of strong electron-withdrawing groups, like the nitro group, significantly stabilizes the Meisenheimer complex and lowers the activation energy, thereby facilitating the substitution.

Beyond identifying individual transition states, computational modeling can predict entire reaction pathways and explain selectivity when multiple reaction sites are present. For this compound, a key question of selectivity involves which position on the ring is most susceptible to nucleophilic attack. The strong electron-withdrawing nature of both the nitro and cyano groups activates the positions ortho and para to them.

Computational models can compare the activation barriers for nucleophilic attack at different positions. In the case of this compound, the chlorine at the C2 position is ortho to both the nitro group (at C6) and the cyano group (at C1). This dual activation makes the C2 position the most likely site for nucleophilic aromatic substitution. Computational studies would quantify this preference by calculating the energy profiles for competing reaction pathways, confirming that the substitution of the chloro group is the most energetically favorable route. These predictions are invaluable for designing synthetic strategies and understanding the factors that control chemical reactivity.

Biological and Environmental Research Perspectives

Investigation of Biological Interactions and Mechanisms

The biological interactions of 2-Chloro-6-nitrobenzonitrile and its analogues are a subject of scientific inquiry, particularly concerning their potential to modulate enzyme activity and interact with essential biomolecules. Research in this area often focuses on the reactivity conferred by the chloro, nitro, and nitrile functional groups on the benzene (B151609) ring.

Enzyme Modulation Potential (e.g., Glutathione (B108866) S-Transferase Interactions for Analogues)

Analogues of this compound, such as other chloronitrobenzene derivatives, have been shown to interact with Glutathione S-Transferases (GSTs). nih.govnih.gov GSTs are a family of enzymes crucial for detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of xenobiotic compounds, making them more water-soluble and easier to excrete. youtube.comyoutube.comnih.gov The reaction catalyzed by GSTs is a nucleophilic attack of the sulfur atom of GSH on the electrophilic center of the substrate. nih.govyoutube.com

The presence of a nitro group, which is strongly electron-withdrawing, on the aromatic ring of compounds like chloronitrobenzenes increases their electrophilicity. This makes the carbon atom to which the chlorine is attached more susceptible to nucleophilic attack by the thiolate anion of GSH. nih.govlibretexts.org Studies on various 2-chloropyridine (B119429) derivatives, which are structurally analogous to this compound, have demonstrated that the rate of this GST-catalyzed reaction is influenced by the electron-withdrawing strength of substituents on the ring. nih.gov The general mechanism for many GSTs involves the activation of GSH to its thiolate form by a tyrosine residue in the enzyme's active site. nih.gov

For instance, research on 4-substituted 1-chloro-2-nitrobenzene (B146284) substrates with rat liver GSTs has shown a direct relationship between the rate of reaction and the electrophilicity of the substrate. nih.gov This suggests that this compound, possessing two electron-withdrawing groups (nitro and nitrile) ortho and para to the chlorine atom, would likely be a substrate for GSTs, leading to its conjugation with glutathione.

Interaction with Biomolecules via Nucleophilic Addition

The chemical structure of this compound, with its electron-deficient aromatic ring, makes it susceptible to nucleophilic addition reactions. libretexts.org The electron-withdrawing nitro and nitrile groups activate the benzene ring towards attack by nucleophiles. Biomolecules in a biological system often contain nucleophilic groups, such as the thiol groups in cysteine residues of proteins and in glutathione, as well as amino groups in proteins and nucleic acids.

The general mechanism for nucleophilic aromatic substitution (SNAr) on compounds like chloronitrobenzenes involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized over the aromatic ring and is particularly stabilized by the ortho and para nitro groups. libretexts.org

Elimination of the leaving group: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

This reactivity means that this compound has the potential to covalently modify proteins and other biomolecules, which could lead to a variety of biological effects. The reaction with glutathione, as mentioned earlier, is a prime example of such a nucleophilic addition-elimination reaction.

Applications as Biochemical Probes

Nitroaromatic compounds, due to their specific chemical and physical properties, have been explored for their use as biochemical probes. scielo.br For example, their ability to be reduced under specific biological conditions can be harnessed. The reduction of a nitro group can be catalyzed by nitroreductase enzymes, which are found in certain bacteria and some eukaryotic cells. nih.gov This process can lead to the formation of reactive intermediates that can interact with their surroundings, providing a way to probe enzymatic activity or cellular redox states.

Furthermore, the reactivity of the activated aromatic ring in compounds like this compound towards nucleophiles can be utilized to label and identify specific proteins or other biomolecules. If the compound is tagged with a reporter group (e.g., a fluorescent dye or a radioactive isotope), it can be used to track the location and interactions of its binding partners within a biological system. While specific applications of this compound as a biochemical probe are not extensively documented, its chemical properties suggest a potential for such uses, analogous to other reactive nitroaromatic compounds. For instance, substituted nitrobenzenes are used as starting materials in the synthesis of a variety of bioactive indoles and other drugs. nih.gov

Environmental Fate and Degradation Pathways

The environmental fate of this compound is of interest due to the potential for environmental contamination from industrial use. nih.gov While specific data for this compound is scarce, its degradation can be inferred from studies on analogous compounds, including other chlorinated and nitrated aromatic molecules.

Aquatic and Soil Degradation Processes (Based on Analogous Compounds)

The degradation of chloroaromatic and nitroaromatic compounds in aquatic and soil environments can occur through both biotic and abiotic processes.

Aquatic Degradation: In aquatic environments, the degradation of compounds analogous to this compound can be influenced by factors such as pH, sunlight, and microbial activity. For example, the degradation of the herbicide 2,6-dichlorobenzonitrile (B3417380) (dichlobenil) in water is very slow, indicating its persistence. wikipedia.org The degradation of triclosan, a chlorinated phenolic compound, in chlorinated water leads to the formation of various chlorinated phenols. nih.gov Anaerobic degradation of chloroaromatic compounds has been observed in aquatic sediments, often proceeding through reductive dechlorination. nih.gov The presence of nitrate (B79036) or sulfate (B86663) can affect the rate and pathway of degradation. nih.gov

Soil Degradation: In soil, microbial degradation is a key process for the breakdown of many organic pollutants. nih.gov The herbicide 2,6-dichlorobenzonitrile is known to be degraded in soil to 2,6-dichlorobenzamide (B151250) (BAM) by bacteria containing nitrile hydratase or nitrilase enzymes. nih.gov This transformation represents a partial degradation, as the resulting amide can be persistent. nih.gov The persistence of dichlobenil (B1670455) in soil has a half-life ranging from a few weeks to several months, depending on soil type and conditions. epa.gov Similarly, the biodegradation of chloronitrobenzenes has been studied, with some bacteria capable of utilizing these compounds as a source of carbon and nitrogen. nih.gov The degradation pathways can involve either reduction of the nitro group or initial attack on the aromatic ring. nih.gov The mobility and degradation of chloroaromatic compounds in soil are also influenced by their sorption to soil organic matter. nih.gov

| Analogous Compound | Environment | Degradation Process | Key Findings |

| 2,6-Dichlorobenzonitrile (Dichlobenil) | Soil | Microbial degradation | Degraded to the persistent metabolite 2,6-dichlorobenzamide (BAM) by bacteria with nitrile-degrading enzymes. nih.gov Half-life in soil varies from weeks to months. epa.gov |

| 2,6-Dichlorobenzonitrile (Dichlobenil) | Water | Slow degradation | Very persistent in aquatic environments. wikipedia.org |

| Chloronitrobenzenes | Soil & Water | Microbial degradation | Some bacteria can utilize them as carbon and nitrogen sources. Degradation can proceed via nitroreduction or ring oxidation. nih.govnih.gov |

| Chloroaromatic Compounds | Aquatic Sediments | Anaerobic biodegradation | Reductive dechlorination is a common pathway. Degradation rates are influenced by the presence of other electron acceptors like nitrate and sulfate. nih.gov |

Photodegradation Studies (Theoretical)

Photodegradation, the breakdown of compounds by light, is another important environmental degradation pathway, particularly for compounds present in surface waters or on soil surfaces. For nitroaromatic compounds, photolysis can be a significant process. rsc.orgnih.govrsc.orgacs.org

Theoretical studies and experimental work on analogous compounds suggest that this compound would be susceptible to photodegradation. The absorption of UV light can excite the molecule, leading to a series of chemical reactions. The presence of a nitro group can facilitate photodegradation. For example, the photolysis of ortho-nitrophenols can lead to the formation of nitrous acid through an intramolecular hydrogen transfer. acs.org

Advanced oxidation processes (AOPs), such as the UV/H₂O₂ process, have been shown to be effective in degrading a variety of nitroaromatic compounds in water. rsc.orgnih.gov This process generates highly reactive hydroxyl radicals that can attack the aromatic ring, leading to its cleavage and mineralization. The degradation of nitrobenzene (B124822) and nitrophenols via this method follows first-order kinetics. nih.gov The formation of nitroorganic byproducts during the photooxidation of phenols can occur in the presence of nitrate ions. acs.org

| Process | Reactants/Conditions | Mechanism | Relevance to this compound |

| Direct Photolysis | UV light | Excitation of the nitroaromatic compound leading to bond cleavage or rearrangement. | The nitro group can absorb UV light, initiating degradation. acs.org |

| UV/H₂O₂ Process | UV light, Hydrogen Peroxide | Generation of hydroxyl radicals which attack the aromatic ring. | Likely to be an effective method for the complete degradation of the compound in water. rsc.orgnih.gov |

| Photolysis in the presence of Nitrate | UV light, Nitrate ions | Formation of nitrogen dioxide radicals that can react with the aromatic compound. | Could lead to the formation of nitrated byproducts during photodegradation in nitrate-containing waters. acs.org |

Microbial Degradation Considerations (Theoretical)

The microbial degradation of this compound, a synthetic aromatic compound, is a subject of significant environmental interest due to the potential persistence and toxicity of nitroaromatic compounds in the environment. nih.gov While specific studies on the microbial breakdown of this compound are not extensively documented in publicly available research, theoretical degradation pathways can be inferred from studies on structurally related compounds, such as chlorobenzenes, nitrobenzenes, and other nitroaromatic chemicals. nih.govnih.govnih.gov

The presence of both a chloro and a nitro group on the benzene ring, along with a nitrile group, makes this compound a complex substrate for microbial enzymes. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation. nih.gov However, microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds, often involving initial reduction of the nitro group. nih.govmdpi.com

Theoretical microbial degradation of this compound could proceed through several enzymatic reactions:

Nitroreductases: A primary mechanism for the breakdown of nitroaromatic compounds is the reduction of the nitro group (-NO2) to a hydroxylamino group (-NHOH) or an amino group (-NH2) by nitroreductase enzymes. nih.govmdpi.com This initial reductive step is often crucial for subsequent ring cleavage.

Dioxygenases: These enzymes can introduce two hydroxyl groups onto the aromatic ring, leading to the formation of a catechol-like intermediate and the potential removal of the nitro group as nitrite (B80452). nih.gov The resulting chlorocatechol could then be funneled into central metabolic pathways. nih.gov

Reductive Dehalogenation: In anaerobic environments, the chlorine atom could be removed through reductive dehalogenation, a process where the halogen is replaced by a hydrogen atom. nih.gov

The degradation pathway is likely to be a multi-step process, potentially involving a consortium of different microbial species, each capable of carrying out specific enzymatic transformations. The nitrile group (-CN) can also be subject to microbial enzymatic hydrolysis by nitrilases or nitrile hydratases to form a carboxylic acid or an amide, respectively. The order of these degradation steps—nitro reduction, dehalogenation, and nitrile hydrolysis—would be a key area for future research.

Bioaccumulation Potential in Research Context

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and accumulate in its tissues at a concentration higher than in the surrounding environment. This is a critical consideration in environmental risk assessment. For organic chemicals, the octanol-water partition coefficient (Kow), often expressed as its logarithm (log Kow or LogP), is a key indicator of bioaccumulation potential. sfu.ca A higher log Kow value generally suggests a greater tendency for a chemical to partition into fatty tissues and thus bioaccumulate.

For this compound, the predicted XLogP3 value is 2.1. nih.gov Generally, substances with a log Kow greater than 3 are considered to have a potential for bioaccumulation, while those with a log Kow above 5 are considered to have a high potential for bioaccumulation. sfu.ca Based on its calculated log Kow, this compound would be considered to have a low to moderate potential for bioaccumulation in aquatic organisms.

It is important to note that the log Kow is a screening-level indicator and other factors can influence bioaccumulation, such as the rate of metabolic transformation within the organism. sfu.ca If an organism can rapidly metabolize and excrete a compound, its bioaccumulation will be limited, even with a relatively high log Kow. Research into the metabolic fate of this compound in various organisms would be necessary to provide a more definitive assessment of its bioaccumulation potential.

Table 1: Predicted Physicochemical Properties and Bioaccumulation Indicators for this compound

| Property | Value | Source |

| Molecular Formula | C7H3ClN2O2 | nih.gov |

| Molecular Weight | 182.56 g/mol | nih.gov |

| XLogP3 | 2.1 | nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how the chemical structure of a molecule relates to its biological activity. For this compound, SAR studies would explore how modifications to its structure affect its interaction with biological targets. While specific SAR studies focused on a broad range of bioactive derivatives of this compound are not widely reported, the influence of its key functional groups—the chloro, nitro, and nitrile moieties on a benzene ring—can be discussed in the context of related bioactive molecules.

The presence of a substituted benzene ring is a common feature in many pharmacologically active compounds. The nature and position of the substituents can dramatically alter the activity, selectivity, and pharmacokinetic properties of a molecule.

Chloro Group: The chlorine atom is an electron-withdrawing group and can influence the electronic properties of the aromatic ring. It can also participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-receptor binding. In SAR studies of various compound classes, the introduction of a chlorine atom can enhance binding affinity and modulate metabolic stability.

Nitro Group: The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence can significantly impact the electronic distribution of the molecule and its ability to interact with biological targets. In some contexts, the nitro group is essential for the desired biological activity, while in others it can be associated with toxicity.

By systematically modifying these functional groups—for instance, by changing their position on the benzene ring, replacing them with other substituents, or altering the core scaffold—researchers can probe the specific structural requirements for a desired biological effect. Such studies are crucial for the rational design of new derivatives with improved potency, selectivity, and a more favorable safety profile.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Green Chemistry Principles

Traditional synthesis methods for 2-Chloro-6-nitrobenzonitrile, while effective, often rely on harsh conditions and hazardous materials. A patented method from 1966, for instance, starts with 2-chloro-6-nitro-toluene and proceeds through multiple steps including condensation, hydroxamination, oxidation, and dehydration. google.com Another established route involves the reaction of 2,3-dichloronitrobenzene (B165493) with cuprous cyanide in solvents like dimethylformamide. google.com

Future research is focused on developing synthetic pathways that align with the principles of green chemistry. This includes minimizing waste, using less hazardous solvents, and improving energy efficiency. A key area of development is the use of continuous flow reactors. For similar exothermic nitration reactions, flow chemistry offers superior control over reaction parameters, enhancing safety and potentially increasing yield, which is an important principle of green engineering. The exploration of catalytic systems that can achieve high selectivity and yield under milder conditions is a primary goal. While specific green synthesis routes for this compound are not yet widely published, the trend in fine chemical manufacturing points towards the adoption of such technologies.

Exploration of New Reactivity Patterns and Derivatization Strategies

This compound is a versatile intermediate due to its three distinct functional groups: a nitrile, a nitro group, and a chlorine atom. Each of these sites can be targeted for derivatization, leading to a wide array of new molecules.

Key reactivity patterns that are being explored include:

Substitution of the Chlorine Atom: The chlorine atom can be replaced via nucleophilic aromatic substitution. A notable example is the reaction with lithium chloride, sometimes in the presence of anhydrous aluminum chloride, to produce 2,6-dichlorobenzonitrile (B3417380), a compound with significant herbicidal properties. googleapis.com

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group to form 2-amino-6-chlorobenzonitrile. google.com This transformation opens up a new set of synthetic possibilities, as the resulting aniline (B41778) derivative can undergo a wide range of reactions, including diazotization and coupling.

Substitution of the Nitro Group: The nitro group itself can be substituted. For example, it can be replaced with a benzyloxy moiety. In a more aggressive reaction, treatment with chlorine gas at high temperatures can also replace the nitro group with a second chlorine atom. googleapis.com

Reactions involving the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the range of possible derivatives.

Heterocycle Formation: The compound serves as a starting material for more complex structures. It has been used as a reagent in the synthesis of benzo[b]thiophene-2-carboxylate esters. sigmaaldrich.com

The following table summarizes some key derivatization reactions:

| Starting Material | Reagent(s) | Product | Application Area |

| This compound | Lithium Chloride (LiCl) | 2,6-Dichlorobenzonitrile | Agrochemicals (Herbicides) googleapis.com |

| This compound | Iron (Fe) / Hydrochloric Acid (HCl) | 2-Amino-6-chlorobenzonitrile | Synthetic Intermediate google.com |

| This compound | Various Nucleophiles | Benzo[b]thiophene-2-carboxylate esters | Organic Synthesis sigmaaldrich.com |

| This compound | Phenylmethanol (benzyloxy substitution) | 2-Chloro-6-(phenylmethoxy)benzonitrile | Medicinal Chemistry Precursor |

Advanced Applications in Medicinal Chemistry and Agrochemicals

The structural motifs present in this compound are found in many bioactive molecules, making it a valuable building block for the pharmaceutical and agrochemical industries.

In agrochemicals , its primary established role is as a key intermediate in the synthesis of herbicides. The derivative 2,6-dichlorobenzonitrile, produced directly from it, is a potent herbicide. google.comgoogleapis.com Furthermore, the closely related 2-chloro-6-nitroaniline (B1581787) scaffold is used in other commercial herbicides. google.com The precursor to this compound, 2-chloro-6-nitrotoluene (B1664060), is used to synthesize the widely applied herbicide Quinclorac. innospk.com Research continues into new derivatives that may offer improved efficacy or a better environmental profile.

In medicinal chemistry , while direct applications of the compound are less common, its derivatives are gaining attention. It serves as a precursor for 2,3,6-trifluorobenzoic acid, which is a valuable component in the formulation of some antibacterial drugs. The strategic introduction of fluorine atoms into molecules can significantly enhance their pharmacological properties, and this compound provides a scaffold for such modifications. The broader class of chloro-nitro-aromatic compounds is being investigated for a range of bioactivities. For instance, related benzimidazole (B57391) derivatives have shown potential as antimicrobial and anticancer agents, and nitropyridine derivatives have been studied as kinase inhibitors for various diseases. nih.govrsc.org The ability of the isomeric compound 2-chloro-5-nitrobenzonitrile (B92243) to conjugate with glutathione (B108866) S-transferase (GST) suggests that this class of compounds can interact with important biological targets. sigmaaldrich.com

In-depth Mechanistic Studies through Integrated Experimental and Computational Approaches

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing synthetic routes and predicting its biological activity and environmental fate. Modern research integrates experimental techniques with powerful computational methods to achieve this.

Experimentally, reaction pathways are elucidated using techniques like HPLC and spectroscopy to identify intermediates and products. googleapis.com Computationally, methods like Density Functional Theory (DFT) are employed to model the electronic structure of the molecule. researchgate.net The strong electron-withdrawing nature of the nitro and cyano groups, combined with the inductive effect of the chlorine atom, creates a unique electronic landscape on the aromatic ring. This electronic structure is influenced by a conjugative interaction between the nitro group and the aromatic system, which has a significant impact on the compound's reactivity and UV spectrum. epa.gov

Computational studies on similar nitrobenzene (B124822) compounds have been used to investigate the effects of substituents on electronic properties and reactivity. researchgate.net Such in silico studies can predict the most likely sites for nucleophilic or electrophilic attack, calculate reaction energy barriers, and model interactions with biological macromolecules. For example, PubChem provides computationally generated properties like the octanol-water partition coefficient (XLogP3) and topological polar surface area (TPSA), which are critical for predicting a molecule's pharmacokinetic behavior. nih.gov Future research will likely see a greater fusion of these approaches to build predictive models for the reactivity and bioactivity of this compound and its derivatives.

Comprehensive Environmental Impact Assessment and Remediation Strategies

The widespread use of nitroaromatic compounds in industry necessitates a thorough evaluation of their environmental impact. epa.gov Generally, nitroaromatics are known to be resistant to biodegradation due to their chemical stability. researchgate.net Toxicity studies on the related compound 2-chloronitrobenzene have shown adverse effects in animal models, including methemoglobin formation and damage to the liver and spleen upon inhalation, highlighting the potential risks associated with this class of chemicals. nih.gov

Future research is focused on two main areas: assessment and remediation. A comprehensive assessment requires studying the environmental fate of this compound, including its persistence in soil and water and its potential for bioaccumulation.

In terms of remediation , bioremediation offers an environmentally friendly approach. Studies on structurally similar compounds provide a roadmap for how this compound might be broken down by microorganisms. Bacteria have evolved specific enzymatic pathways to degrade these challenging pollutants.

Oxidative Degradation: Some bacteria utilize an oxidative pathway. For example, Arthrobacter sp. can degrade 2-nitrobenzoate (B253500) by first using a monooxygenase to remove the nitro group, releasing nitrite (B80452). nih.gov

Reductive Degradation: Other pathways begin with the reduction of the nitro group.

Specialized Bacteria: Strains like Rhodococcus sp. have been shown to metabolize 2-chloro-4-nitroaniline, using a flavin-dependent monooxygenase to initiate the degradation cascade. plos.org The degradation of other chlorinated nitroaromatics often involves intermediates like chlorohydroxyquinols, which are then processed by ring-cleavage enzymes. plos.org

The following table lists microbial species and the related chloro-nitro compounds they have been shown to degrade, suggesting potential candidates for the bioremediation of this compound.

| Microbial Species | Degraded Compound | Key Metabolic Feature |

| Arthrobacter sp. SPG | 2-Nitrobenzoate | Oxidative release of nitrite via monooxygenase. nih.gov |

| Rhodococcus sp. MB-P1 | 2-Chloro-4-nitroaniline | Oxidative hydroxylation and removal of nitro group. plos.org |